1,1,1,2-Tetrabromo-2-chloroethane is an organobromine compound with the molecular formula and a molecular weight of approximately 380.098 g/mol. It is characterized by its clear to pale yellow liquid form and has a sweet odor. This compound is notable for its high bromine content, which imparts significant chemical reactivity and potential applications in various industries, particularly in flame retardants and as a solvent .
The biological activity of 1,1,1,2-tetrabromo-2-chloroethane has been studied primarily in terms of toxicity. It is recognized for its potential health hazards:
Several methods are available for synthesizing 1,1,1,2-tetrabromo-2-chloroethane:
1,1,1,2-Tetrabromo-2-chloroethane finds applications across various fields:
Interaction studies involving 1,1,1,2-tetrabromo-2-chloroethane focus on its reactivity with biological systems and other chemicals:
Several compounds share structural similarities with 1,1,1,2-tetrabromo-2-chloroethane. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,1-Dibromoethane | C2H4Br2 | Less brominated; used as a solvent |
| 1-Bromo-2-chloroethane | C2H4BrCl | Similar halogenation pattern; used in organic synthesis |
| 1,2-Dibromoethane | C2H4Br2 | Used in agriculture; less toxic than tetrabrominated compounds |
| 1,1,2-Trichloroethane | C2H3Cl3 | Common solvent; lower toxicity compared to tetrabrominated compounds |
The uniqueness of 1,1,1,2-tetrabromo-2-chloroethane lies in its high bromine content combined with chlorine substitution. This combination enhances its effectiveness as a flame retardant while also posing significant health risks due to its bioaccumulative nature and potential carcinogenic effects. Its specific reactivity profile differentiates it from other similar compounds that may not exhibit such pronounced biological activity or environmental impact .